molecular formula C9H12N2O2 B8621894 2-amino-6-methoxy-N-methylbenzamide

2-amino-6-methoxy-N-methylbenzamide

Cat. No. B8621894
M. Wt: 180.20 g/mol
InChI Key: KWFJVECPPJGXQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-6-methoxy-N-methylbenzamide is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-6-methoxy-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-6-methoxy-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-amino-6-methoxy-N-methylbenzamide

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-amino-6-methoxy-N-methylbenzamide

InChI

InChI=1S/C9H12N2O2/c1-11-9(12)8-6(10)4-3-5-7(8)13-2/h3-5H,10H2,1-2H3,(H,11,12)

InChI Key

KWFJVECPPJGXQJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC=C1OC)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Phosgene (4.72 ml, 8.97 mmol; 20% in toluene) was added dropwise to a solution of 2-amino-6-methoxybenzoic acid (1 g, 5.98 mmol) in 2N aqueous sodium hydroxide (6.28 ml, 12.56 mmol) and water (15 ml) cooled to 0° C. over a period of 15 minutes, maintaining the temperature at 0-5° C. The resulting suspension was stirred at 0° C. for 15 minutes. The precipitate was collected by filtration, washed with water, followed by a small amount of acetonitrile and ether and dried under vacuum at 40° C. to afford 5-methoxy-1H-3,1-benzoxazine-2,4-dione (0.760 g, 65.8%) as a beige solid. 40% aqueous methylamine (1.57 ml, 18.1 mmol) was added to a stirred suspension of 5-methoxy-1H-3,1-benzoxazine-2,4-dione (700 mg, 3.62 mmol;) in water (5 ml). The resulting solution was stirred at room temperature for 36 hours. The mixture was diluted with EtOAc, washed sequentially with saturated aqueous sodium carbonate, water and brine. The organic layer was dried over MgSO4 and evaporated to afford 2-amino-6-methoxy-N-methylbenzamide (457 mg, 70.0%) as a white solid. 1H NMR spectrum (500 MHz, DMSO): 2.73 (d, 3H), 3.73 (s, 3H), 5.79 (bs, 2H), 6.19 (d, 1H), 6.30 (d, 1H), 6.99 (dd, 1H), 7.98 (q, 1H).
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1.57 mL
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700 mg
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5 mL
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Synthesis routes and methods II

Procedure details

Slow addition of 4.98 g. (0.03 mole) of 6-amino-o-anisamide to a mixture of 57% NaH (1.32 g., 0.0315 mole) in 50 ml. dimethylformamide was carried out at room temperature. After the evolution of H2 ceased, the mixture was cooled to 3° C. and 2.06 ml. (0.033 mole) of methyliodide was slowly added at 3°-5° C. The temperature was allowed to go up to room temperature and stir for 2 hours. The mixture was concentrated, the residue extracted into ethyl acetate-water, the mixture was basified, and the ethyl acetate layer was washed with water, brine and dried. Concentration gave a tan solid that was crystallized (ethanol), giving 0.45 g (8%) Of 6-amino-N-methyl-o-anisamide m.p. 186°-189° C.
Quantity
0.03 mol
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reactant
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1.32 g
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0.033 mol
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